molecular formula C13H8Cl2N2S B241548 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No. B241548
M. Wt: 295.2 g/mol
InChI Key: AUWMNEBPCXTFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.

Mechanism of Action

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine inhibits the activity of JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine prevents the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been shown to be effective in reducing inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 in human T cells. In addition, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been shown to reduce the number of circulating lymphocytes in humans.

Advantages and Limitations for Lab Experiments

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in the immune system. However, its immunosuppressive properties can also be a limitation, as it may interfere with other immune-related processes. In addition, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has a short half-life in humans, which may limit its clinical use.

Future Directions

Future research on 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine could focus on developing more selective inhibitors of JAK3 that do not have immunosuppressive properties. In addition, studies could be conducted to investigate the role of JAK3 in other immune-related processes, such as the development of regulatory T cells. Finally, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine could be tested in combination with other immunosuppressive drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine involves several steps, starting with the reaction of 2-amino-4-chloro-5-methylthiazole with 4-chlorobenzaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine to form the final product. The synthesis method has been optimized over the years to improve yield and purity of the final product.

Scientific Research Applications

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been extensively studied for its immunosuppressive properties and has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the enzyme Janus kinase (JAK), which is involved in the signaling pathway of cytokines, leading to a reduction in inflammation.

properties

IUPAC Name

4-chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c1-7-10(8-2-4-9(14)5-3-8)11-12(15)16-6-17-13(11)18-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWMNEBPCXTFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine

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